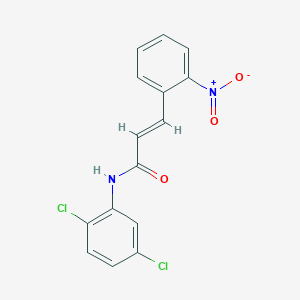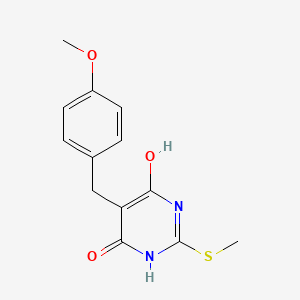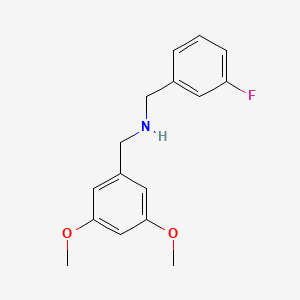
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DCNPA, is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is known for its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs).
作用机制
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide inhibits PTPs by binding to the active site of the enzyme, preventing it from removing phosphate groups from proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of PTPs can lead to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its selectivity for certain PTPs and its ability to inhibit these enzymes in a reversible manner. However, N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the downstream effects of PTP inhibition by N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide and its potential impact on various signaling pathways.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 2,5-dichloroaniline and 2-nitrobenzaldehyde in the presence of acetic anhydride. This reaction results in the formation of N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide, which can be purified through recrystallization.
科学研究应用
N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been widely used in scientific research as a tool to study the role of PTPs in various biological processes. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their specific functions.
属性
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-6-7-12(17)13(9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAFQSXULIRPW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)
